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molecular formula C9H9N3O B3390784 6-Methoxy-1,5-naphthyridin-3-amine CAS No. 1236221-93-4

6-Methoxy-1,5-naphthyridin-3-amine

Cat. No. B3390784
M. Wt: 175.19 g/mol
InChI Key: JSOJPTKPFPNHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716280B2

Procedure details

Trifluoroacetic acid (101 mL, 1.32 mol, 20.85 eq) is added to a stirred solution of (6-methoxy-[1,5]naphthyridine-3-yl)-carbamic acid tert-butyl ester (18.2 g, 66.11 mmol, 1.0 eq) in dichloromethane (500 mL). After 19 hours stirring at room temperature, the solution is evaporated to dryness, 6N sodium hydroxide aqueous solution is added to adjust pH to 9˜10 and a lot of solid precipitated. The mixture is extracted with dichloromethane (200 mL) and the residue is extracted with ethyl acetate (3×250 mL). Evaporation of the dichloromethane phase gives 2.44 g of product with 83% purity, which is then purified by column chromatography (silica gel, eluent: dichloromethane:petroleum ether:ethyl acetate, 25:25:2, v/v/v) to afford 6-methoxy-[1,5]naphthyridin-3-ylamino as a light yellow solid (1.95 g with 98% purity). Evaporation of the ethyl acetate phase yields additional 9.88 g of light yellow product with 99% purity. Total: 11.83 g (98% yield).
Quantity
101 mL
Type
reactant
Reaction Step One
Name
(6-methoxy-[1,5]naphthyridine-3-yl)-carbamic acid tert-butyl ester
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC(=O)[NH:14][C:15]1[CH:16]=[N:17][C:18]2[C:23]([CH:24]=1)=[N:22][C:21]([O:25][CH3:26])=[CH:20][CH:19]=2)(C)(C)C>ClCCl>[NH2:14][C:15]1[CH:16]=[N:17][C:18]2[C:23]([CH:24]=1)=[N:22][C:21]([O:25][CH3:26])=[CH:20][CH:19]=2

Inputs

Step One
Name
Quantity
101 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
(6-methoxy-[1,5]naphthyridine-3-yl)-carbamic acid tert-butyl ester
Quantity
18.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=NC2=CC=C(N=C2C1)OC)=O
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 19 hours stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution is evaporated to dryness, 6N sodium hydroxide aqueous solution
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
a lot of solid precipitated
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with dichloromethane (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with ethyl acetate (3×250 mL)
CUSTOM
Type
CUSTOM
Details
Evaporation of the dichloromethane phase

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
NC=1C=NC2=CC=C(N=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.44 g
YIELD: CALCULATEDPERCENTYIELD 21.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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